LY3295668 - 1919888-06-4

LY3295668

Catalog Number: EVT-274070
CAS Number: 1919888-06-4
Molecular Formula: C24H26ClF2N5O2
Molecular Weight: 489.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY3295668 (AK-01) is a potent, selective, reversible, and ATP-competitive small molecule inhibitor of Aurora Kinase A (AURKA). [] It demonstrates over 1000-fold selectivity for AURKA over Aurora Kinase B (AURKB). [] This selectivity is significant as it mitigates potential side effects associated with AURKB inhibition. LY3295668 is primarily investigated for its anti-tumor properties in various cancer types.

Mechanism of Action

LY3295668 primarily functions by selectively inhibiting AURKA, a serine/threonine protein kinase essential for centrosome maturation, mitotic spindle formation, and spindle checkpoint activation. [, ] By inhibiting AURKA, LY3295668 disrupts these processes, leading to:

  • Mitotic Arrest: LY3295668 induces sustained mitotic arrest in cancer cells, preventing their progression through the cell cycle. []
  • Apoptosis: The prolonged mitotic arrest caused by LY3295668 triggers apoptosis, ultimately leading to cancer cell death. [, ]
  • DNA Damage: Research suggests that LY3295668 may also induce DNA damage in the S-phase of the cell cycle, further contributing to its anti-tumor effects. []
  • Synergy with Other Agents: Studies have shown synergistic effects when LY3295668 is combined with other anti-cancer agents, such as venetoclax (BCL2 inhibitor), radiotherapy, and standard-of-care agents. [, , ]
Applications
  • Neuroblastoma (NBL): LY3295668 demonstrates promising anti-tumor activity in preclinical NBL models, particularly in MYCN-amplified subtypes. [, ] It induces apoptosis, tumor regressions, and synergistic effects when combined with venetoclax. [, ]
  • Glioblastoma (GBM): Studies using GBM patient-derived xenograft (PDX) models demonstrate that LY3295668 achieves pharmacologically relevant concentrations in tumor tissue and induces significant target modulation. [] It also exhibits synergistic effects with radiotherapy, leading to prolonged survival in these models. []
  • Small Cell Lung Cancer (SCLC): Preclinical studies show that LY3295668 effectively inhibits the growth of SCLC cells, including in patient-derived tumor models. [] It exhibits single-agent efficacy and shows promise in combination with standard-of-care agents. []
  • Breast Cancer: LY3295668 has been investigated as a potential therapeutic option for breast cancer, particularly in subtypes with RB1 mutations. [, ]
  • Merkel Cell Carcinoma (MCC): Research suggests that LY3295668 effectively suppresses MCC cell survival through apoptosis and cell cycle arrest, particularly in specific subtypes. []

Alisertib (MLN8237)

  • Compound Description: Alisertib is a small molecule inhibitor of Aurora kinases A, B, and C. It has shown preclinical activity in various cancer models but failed in clinical trials due to a lack of efficacy and hematologic toxicity. This is likely due to the concurrent inhibition of Aurora kinase B [].
  • Relevance: Alisertib is structurally related to LY3295668, but unlike LY3295668, it is not selective for Aurora kinase A. While both compounds induce mitotic arrest, alisertib also causes persistent DNA endoreduplication and polyploidy, leading to genomic instability []. This highlights the importance of Aurora kinase A selectivity for achieving a favorable safety and efficacy profile.

Venetoclax

  • Relevance: While structurally unrelated to LY3295668, venetoclax has been investigated in combination with LY3295668 for treating neuroblastoma and B-cell lymphoma [, ]. Preclinical studies suggest a synergistic effect when these drugs are combined, indicating a potential therapeutic advantage in specific cancer types.

AMG900

  • Compound Description: AMG900 is a potent inhibitor of Aurora kinases A, B, and C and other kinases. It has demonstrated efficacy in reducing viable cell numbers in Ewing sarcoma cell lines and patient-derived cultures [].

CCT137690

  • Compound Description: CCT137690 is an inhibitor of Aurora kinases A, B, and C, with additional activity against three other kinases. It has been investigated for its potential as an anticancer agent [].

Osimertinib

  • Relevance: While structurally and mechanistically different from LY3295668, osimertinib has been explored in a phase Ib/II clinical trial in combination with LY3295668 for treating EGFR-mutant NSCLC []. The rationale behind this combination strategy is to enhance the efficacy of osimertinib by targeting Aurora kinase A, a potential mechanism of resistance to EGFR TKIs.

Abemaciclib

  • Relevance: Abemaciclib has been identified as a potential synergistic agent with LY3295668 in preclinical studies. The combination demonstrated enhanced antitumor activity in KRAS-G12C mutant cancer models compared to either agent alone []. This finding suggests a potential clinical benefit for this combination therapy in specific cancer types.

Cetuximab

  • Relevance: Cetuximab has been investigated in combination with LY3295668 in preclinical models of KRAS-G12C mutant cancers. Similar to abemaciclib, cetuximab exhibited synergistic antitumor effects when combined with LY3295668 []. This synergistic interaction suggests the potential for improved therapeutic outcomes in patients with KRAS-G12C mutant cancers.

Properties

CAS Number

1919888-06-4

Product Name

LY3295668

IUPAC Name

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid

Molecular Formula

C24H26ClF2N5O2

Molecular Weight

489.9 g/mol

InChI

InChI=1S/C24H26ClF2N5O2/c1-14-10-21(31-30-14)29-20-7-6-18(26)19(28-20)12-24(23(33)34)8-9-32(15(2)11-24)13-16-4-3-5-17(25)22(16)27/h3-7,10,15H,8-9,11-13H2,1-2H3,(H,33,34)(H2,28,29,30,31)/t15-,24-/m1/s1

InChI Key

YQQZZYYQTCPEAS-OYLFLEFRSA-N

SMILES

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

LY3295668, LY-3295668, LY 3295668; AK-01; AK 01; AK01;

Canonical SMILES

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O

Isomeric SMILES

C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.